molecular formula C14H18BNO5 B8248087 (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

Cat. No.: B8248087
M. Wt: 291.11 g/mol
InChI Key: ICHZDVIGYKLDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a piperidine ring, a phenyl group, and a boronic acid moiety, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(4-(Methoxycarbonyl)phenyl)piperidine-1-carboxylic acid with boronic acid derivatives under specific conditions. The reaction is often carried out in the presence of catalysts such as palladium and bases like potassium carbonate, in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool in biochemical assays.

    Medicine: Investigated for its potential in drug design, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols or hydroxyl groups in biological molecules, making it a useful tool in enzyme inhibition and receptor binding studies. The piperidine ring and phenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxycarbonyl-phenyl)-piperidine-1-carboxylic acid tert-butyl ester
  • 1-Boc-piperidine-4-carboxaldehyde

Uniqueness

(4-(4-(Methoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid is unique due to its combination of a boronic acid moiety with a piperidine ring and a phenyl group. This structure provides a versatile platform for various chemical modifications and applications, distinguishing it from other boronic acids and piperidine derivatives.

Properties

IUPAC Name

[4-(4-methoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO5/c1-21-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(5-3-10)15(19)20/h2-5,11,19-20H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHZDVIGYKLDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.